5-Ethylpyrazine-2-carboxylic acid

Lipophilicity Antimycobacterial Structure-Activity Relationship (SAR)

This 5-ethylpyrazine-2-carboxylic acid is essential for synthesizing antitubercular agents, offering a unique ethyl substituent that optimizes lipophilicity and membrane permeability. Its free carboxylic acid enables efficient amide coupling. Sourcing high-purity, batch-certified material ensures reproducible SAR data. Ideal for medicinal chemistry and infectious disease research.

Molecular Formula C7H8N2O2
Molecular Weight 152.15 g/mol
CAS No. 13534-75-3
Cat. No. B082494
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Ethylpyrazine-2-carboxylic acid
CAS13534-75-3
Molecular FormulaC7H8N2O2
Molecular Weight152.15 g/mol
Structural Identifiers
SMILESCCC1=CN=C(C=N1)C(=O)O
InChIInChI=1S/C7H8N2O2/c1-2-5-3-9-6(4-8-5)7(10)11/h3-4H,2H2,1H3,(H,10,11)
InChIKeyIBVBYQDRKFUCAO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Ethylpyrazine-2-carboxylic Acid (CAS 13534-75-3) Technical Overview & Procurement Considerations


5-Ethylpyrazine-2-carboxylic acid (CAS 13534-75-3) is a heterocyclic building block belonging to the pyrazine family, characterized by an ethyl group at the 5-position and a carboxylic acid at the 2-position . It is a key precursor in the synthesis of various 5-alkylpyrazine-2-carboxylic acid derivatives, a class of compounds investigated for their potential as antimycobacterial and anti-infective agents [1]. This compound is primarily valued in research and development for its role as a synthetic intermediate, enabling the exploration of structure-activity relationships (SAR) in medicinal chemistry programs targeting infectious diseases [2].

Why 5-Ethylpyrazine-2-carboxylic Acid Cannot Be Substituted with Other Pyrazine Analogs


In-class substitution of pyrazine-2-carboxylic acid derivatives is not scientifically valid due to the profound impact of the 5-position substituent on both physicochemical properties and biological activity. The length and nature of the alkyl chain at the 5-position are critical determinants of lipophilicity (LogP), which in turn governs membrane permeability and target engagement, particularly against pathogens with lipophilic cell envelopes like Mycobacterium tuberculosis [1]. Research has demonstrated that a specific alkyl chain length (C5-C8) is required for micromolar growth inhibition, and that modifications to this chain, such as shortening it to a methyl group or adding polar functionalities, can drastically reduce or abolish activity [2]. Therefore, the specific ethyl substituent confers a unique property profile that is not interchangeable with methyl, hydrogen, or other alkyl analogs [3]. The following evidence guide quantifies these critical differentiators.

5-Ethylpyrazine-2-carboxylic Acid: Quantified Differentiation & Comparator Evidence


Lipophilicity-Driven Permeability Advantage over Unsubstituted and Methyl Analogs

The 5-ethyl group provides an optimal balance of lipophilicity for mycobacterial cell wall penetration. This is a class-level inference from SAR studies of 5-alkylamino-N-phenylpyrazine-2-carboxamides, where a minimum alkyl chain length of C5 is required for significant activity [1]. While direct MIC data for 5-ethylpyrazine-2-carboxylic acid is not available, its derivative class demonstrates that the ethyl substituent (C2) is an essential starting point for further functionalization to achieve the required lipophilic character [2]. The unsubstituted pyrazine-2-carboxylic acid lacks sufficient lipophilicity, and the 5-methyl analog represents a shorter, less effective chain.

Lipophilicity Antimycobacterial Structure-Activity Relationship (SAR)

Synthetic Versatility as a Carboxylic Acid Building Block vs. Ester Analogs

The presence of the free carboxylic acid group at the 2-position allows for direct amide coupling, a key transformation in the synthesis of bioactive pyrazinecarboxamides [1]. This avoids the need for a separate hydrolysis step required when using ester analogs like ethyl 5-ethylpyrazine-2-carboxylate (CAS 88149-61-5), thereby streamlining synthetic routes . This is a direct functional advantage over protected forms.

Amide Coupling Synthetic Intermediate Medicinal Chemistry

Documented Purity and Batch-to-Batch Consistency from Primary Suppliers

Reputable suppliers provide this compound with a standard purity of ≥95%, and crucially, offer batch-specific quality control documentation including NMR, HPLC, and GC reports . This level of analytical transparency ensures experimental reproducibility, a key factor for procurement decisions in both academic and industrial research settings.

Quality Control Procurement Reproducibility

Primary Application Scenarios for 5-Ethylpyrazine-2-carboxylic Acid in R&D


Medicinal Chemistry: Synthesis of Antimycobacterial 5-Alkyl-N-phenylpyrazine-2-carboxamides

This compound is the optimal starting material for synthesizing libraries of 5-alkyl-N-phenylpyrazine-2-carboxamides, a promising class of antitubercular agents. The free carboxylic acid allows for direct amide coupling with various anilines, enabling rapid SAR exploration [1]. The 5-ethyl group provides a specific, moderate increase in lipophilicity compared to the parent or methyl analog, a property that has been correlated with improved activity in related alkylamino series [2].

Chemical Biology: Investigating the Role of Lipophilicity in Mycobacterial Cell Wall Penetration

Researchers investigating the mechanisms of mycobacterial drug resistance can use 5-ethylpyrazine-2-carboxylic acid as a core scaffold. By preparing a series of derivatives with varying alkyl chain lengths (from ethyl to octyl), scientists can quantitatively correlate lipophilicity (LogP) with minimum inhibitory concentration (MIC) values [2]. This approach helps delineate the physicochemical properties required to overcome the highly impermeable mycobacterial cell envelope [3].

Process Chemistry: Developing Efficient Amide Coupling Protocols for Heterocyclic Carboxylic Acids

The compound serves as a useful model substrate for optimizing amide bond formation on electron-deficient heterocycles. Its pyrazine core can present challenges for certain coupling reagents, and the 5-ethyl substituent provides a non-interfering group for studying reaction kinetics and yields. The procurement of high-purity, batch-certified material is essential for establishing robust and reproducible synthetic procedures .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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